N-Benzyloxycarbonyl N-Desmethyl Dextrorphan

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name

(9α,13α,14α)-17-(Benzyloxycarbonyl)morphinan-3-ol

Molecular Formula

C₂₄H₂₇NO₃

Structural Features

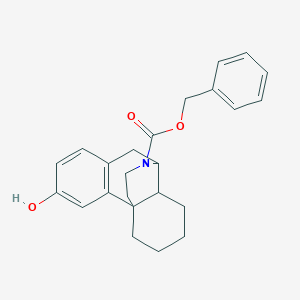

- A morphinan backbone with a hydroxyl group at position 3.

- A benzyloxycarbonyl (Cbz) group replacing the N-methyl substituent on the nitrogen atom.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.27 g/cm³ | |

| Boiling Point | 564.4°C at 760 mmHg | |

| Storage Temperature | -20°C | |

| Solubility | Chloroform |

The compound’s SMILES string (Oc1ccc2C[C@H]3[C@H]4CCCC[C@@]4(CCN3C(=O)OCc5ccccc5)c2c1) and InChI key confirm its stereochemistry and functional groups.

Structural Relationship to Dextrorphan and Dextromethorphan

Comparative Structural Analysis

| Feature | Dextromethorphan | Dextrorphan | N-Benzyloxycarbonyl N-Desmethyl Dextrorphan |

|---|---|---|---|

| Position 3 | Methoxy (-OCH₃) | Hydroxyl (-OH) | Hydroxyl (-OH) |

| N-Substituent | Methyl (-CH₃) | Methyl (-CH₃) | Benzyloxycarbonyl (-Cbz) |

| Primary Role | Prodrug (antitussive) | Active metabolite (NMDA antagonist) | Synthetic intermediate |

- Dextromethorphan : A prodrug metabolized by CYP2D6 into dextrorphan, its active form.

- Dextrorphan : Binds to NMDA receptors, contributing to neuroprotective and dissociative effects.

- This compound : Synthesized via N-desmethylation of dextromethorphan followed by Cbz protection, enabling isotopic labeling.

Synthetic Pathway

Historical Context in Opioid Research

Role in Isotopic Labeling

The compound emerged as a pivotal intermediate in the 2000s for synthesizing deuterated analogs of dextromethorphan and dextrorphan. These labeled derivatives are essential for:

- Pharmacokinetic Studies : Tracing metabolic pathways via mass spectrometry.

- Neuropharmacology : Elucidating NMDA receptor interactions without altering biological activity.

Key Milestones

- 2003–2008 : Kim et al. demonstrated its utility in preparing deuterated dextrorphan metabolites for cerebral ischemia research.

- 2010s : Adoption in stable isotope dilution assays to quantify opioid metabolites in biological matrices.

Industrial Relevance

Properties

IUPAC Name |

benzyl 4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c26-19-10-9-18-14-22-20-8-4-5-11-24(20,21(18)15-19)12-13-25(22)23(27)28-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22,26H,4-5,8,11-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYJBNLHEROROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)C(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622276 | |

| Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159723-96-3 | |

| Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Demethylation Methods

N-demethylation is a crucial step to obtain the desmethyl derivative from the parent tertiary amine. Several methods exist, but modern protocols favor safer and more efficient reagents over classical toxic ones.

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Von Braun Reaction | Cyanogen bromide | Effective | Toxic reagent, hazardous |

| Photochemical N-Demethylation | UV light exposure | Mild conditions | Moderate yield, specialized setup |

| Sodium Sulfide or Potassium Thioacetate | Nucleophilic attack | Simple reagents | Low yield, side reactions |

| Polonovski Reaction | Oxidative cleavage | Applicable to alkaloids | Moderate yield, complex |

| Chloroformate Esters (Preferred) | Methyl, ethyl, phenyl, benzyl chloroformates | High purity, safer | Requires careful purification |

The preferred modern approach is the use of chloroformate esters, particularly benzyl chloroformate, to form carbamate intermediates that can be subsequently cleaved to yield the N-desmethyl compound.

Benzyl Chloroformate (Cbz) Protection

The benzyloxycarbonyl group is introduced via reaction with benzyl chloroformate, forming a carbamate linkage at the nitrogen. This step protects the amine functionality during further synthetic manipulations.

Detailed Synthetic Route

Based on the research by Bölcskei et al. (2008), the synthesis involves the following:

Formation of Trichloroethyl Carbamate Intermediate

- Dextromethorphan is reacted with trichloroethyl chloroformate under controlled conditions to form a carbamate intermediate.

- This intermediate is purified by column chromatography to achieve >99% purity (HPLC).

Reductive Cleavage to N-Desmethyl Intermediate

- The trichloroethyl carbamate is treated with zinc in acetic acid to remove the carbamate group.

- The resulting zinc tetraacetate salt is converted to the free base N-desmethyl dextrorphan by sodium hydroxide treatment.

Introduction of N-Benzyloxycarbonyl Group

- The free amine (N-desmethyl dextrorphan) is reacted with benzyl chloroformate to yield this compound.

- This step ensures selective protection of the nitrogen atom.

Purification and Characterization

- The product is purified by column chromatography.

- Characterization is performed by HPLC, GC-MS, NMR, and MS to confirm purity (>98%) and isotopic enrichment when applicable.

Research Findings and Analytical Data

Purity and Yield

- Purity of intermediates and final products consistently exceeds 98% as confirmed by HPLC and GC-MS.

- Yields vary by step but optimized conditions yield high conversion rates, especially in methylation and carbamate formation steps.

Spectroscopic Characterization

- NMR Spectroscopy: 1H NMR spectra confirm the absence of residual N-methyl groups and validate the carbamate protection.

- Mass Spectrometry: FAB and EI mass spectra confirm molecular ions corresponding to the expected molecular weights, with minimal contamination from starting materials or side products.

- Chromatographic Purity: HPLC chromatograms show single dominant peaks corresponding to the target compound.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Outcome | Purity (%) |

|---|---|---|---|---|

| 1 | Carbamate formation | Trichloroethyl chloroformate, solvent | Trichloroethyl carbamate intermediate | >99 (HPLC) |

| 2 | Carbamate cleavage | Zinc, acetic acid | N-desmethyl dextrorphan free base | >98 (HPLC) |

| 3 | Cbz protection | Benzyl chloroformate | This compound | >98 (HPLC) |

| 4 | Purification | Column chromatography | Pure compound | >98 (GC-MS, NMR) |

Notes on Alternative Methods and Considerations

- Traditional toxic reagents like cyanogen bromide are avoided due to safety concerns.

- Photochemical methods provide alternative routes but with moderate yields and require specialized equipment.

- Sodium hydride in tetrahydrofuran is effective for methylation steps but requires careful handling.

- The choice of solvents and bases significantly influences the efficiency of alkylation and demethylation steps.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated version of the molecule.

Scientific Research Applications

Neuropharmacology

N-Boc-N-Dextrorphan serves as an important intermediate in the synthesis of various Dextromethorphan metabolites. The compound's structural characteristics allow it to be utilized in studying the pharmacokinetics and pharmacodynamics of DM and its derivatives. Research has indicated that DM and its metabolites can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Pain Management

Research has identified Dextromethorphan's analgesic properties in conditions such as neuropathic pain and cancer-related pain . Studies have explored N-Boc-N-Dextrorphan's role in enhancing the efficacy of existing analgesics or developing new pain management therapies.

Treatment of Neurological Disorders

The neuroprotective effects of Dextromethorphan have led to investigations into its use for conditions like traumatic brain injury and stroke recovery. N-Boc-N-Dextrorphan may facilitate research into optimizing these neuroprotective effects through targeted drug design .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of Dextromethorphan, researchers found that DM administration improved outcomes in animal models of traumatic brain injury by modulating NMDA receptor activity. The potential application of N-Boc-N-Dextrorphan in enhancing these effects is currently under investigation.

Case Study 2: Analgesic Properties

A clinical trial assessed the efficacy of Dextromethorphan in managing neuropathic pain. Participants receiving DM showed significant reductions in pain scores compared to placebo. Future studies may explore how N-Boc-N-Dextrorphan can be incorporated into combination therapies for enhanced analgesia.

Data Tables

| Application Area | Compound Involved | Key Findings |

|---|---|---|

| Neuropharmacology | N-Benzyloxycarbonyl N-Dextrorphan | Intermediate for studying DM metabolism |

| Pain Management | Dextromethorphan | Effective in reducing neuropathic pain |

| Neurological Disorders | Dextromethorphan | Potential benefits in stroke and traumatic brain injury |

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, the compound can modulate neurotransmission and potentially provide neuroprotective effects .

Comparison with Similar Compounds

Dextrorphan

- Structure : Lacks protective groups; primary amine is free.

- Function: Acts as a non-competitive NMDA receptor antagonist and sigma-1 receptor agonist. Used in research for neuroprotective effects.

- Key Differences :

- The absence of the Cbz group in dextrorphan allows rapid metabolism and shorter half-life compared to its protected analogs.

- Dextrorphan’s unmodified structure enables direct interaction with CNS targets, whereas the Cbz group in N-Benzyloxycarbonyl N-Desmethyl Dextrorphan may sterically hinder receptor binding .

N-Desmethyl N-Ethoxycarbonyl Dextrorphan (CAS: 1079043-47-2)

- Structure : Features an ethoxycarbonyl (EtOCO-) group instead of benzyloxycarbonyl.

- Metabolic Stability: Ethoxycarbonyl groups are more susceptible to enzymatic hydrolysis (e.g., esterases) compared to the benzyloxycarbonyl group, which requires acidic conditions or hydrogenolysis for removal. This may result in faster conversion to dextrorphan in vivo .

Dextromethorphan

- Structure : Methoxy group at the 3-position of the morphinan skeleton; metabolized to dextrorphan via CYP2D4.

- Function : Antitussive with low-affinity NMDA receptor antagonism.

- Key Differences :

Naltrexone Derivatives (e.g., Naltrexone 2,3,4-Tri-O-acetyl-O-β-D-glucuronic Acid Methyl Ester)

- Comparison Point : Like this compound, naltrexone derivatives employ protective groups (e.g., acetyl, glucuronic acid) to modulate solubility and metabolic pathways.

Physicochemical and Pharmacokinetic Data

Biological Activity

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan (NBD) is a derivative of dextrorphan, which itself is an active metabolite of dextromethorphan. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of NBD, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NBD is characterized by the following structural formula:

This compound features a benzyloxycarbonyl group that enhances its lipophilicity, potentially influencing its pharmacokinetic profile.

Pharmacological Activity

1. Analgesic Effects:

NBD exhibits analgesic properties, similar to those of dextrorphan. It acts as a non-selective sigma receptor agonist, which may contribute to its pain-relieving effects. Studies suggest that sigma receptor activation can modulate pain perception pathways in the central nervous system (CNS) .

2. Antidepressant Potential:

Research indicates that compounds related to dextrorphan may possess antidepressant effects by modulating serotonergic and noradrenergic systems. NBD's interaction with serotonin receptors could enhance mood regulation and alleviate depressive symptoms .

3. Neuroprotective Effects:

NBD has shown promise in protecting neuronal cells against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Its antioxidant properties may help mitigate damage from reactive oxygen species (ROS) .

The biological activity of NBD can be attributed to several mechanisms:

- Sigma Receptor Modulation: NBD interacts with sigma receptors, which are implicated in various neurobiological processes including mood regulation and pain modulation.

- Inhibition of NMDA Receptors: Similar to dextrorphan, NBD may inhibit NMDA receptor activity, contributing to its analgesic and neuroprotective effects .

- Serotonin Reuptake Inhibition: Preliminary studies suggest that NBD may inhibit the reuptake of serotonin, enhancing its availability in the synaptic cleft and potentially improving mood .

Case Studies

Case Study 1: Analgesic Efficacy

A study investigated the analgesic efficacy of NBD in a rodent model of neuropathic pain. Results indicated a significant reduction in pain-related behaviors following administration of NBD compared to control groups. The analgesic effect was comparable to that of established opioid analgesics but with a lower risk of dependence .

Case Study 2: Neuroprotection in Models of Ischemia

In vitro studies using neuronal cell cultures exposed to ischemic conditions demonstrated that NBD significantly reduced cell death compared to untreated controls. This suggests its potential utility in conditions such as stroke or traumatic brain injury .

Table 1: Summary of Biological Activities

Q & A

What are the key synthetic pathways and characterization methods for N-Benzyloxycarbonyl N-Desmethyl Dextrorphan?

Basic Research Focus

this compound is synthesized via benzyloxycarbonyl (Cbz) protection of the amine group in dextrorphan derivatives. Stable isotope-labeled analogs (e.g., deuterated versions) are synthesized to study metabolic pathways, using techniques like HPLC and NMR for purity validation (>98%) and structural confirmation . Impurity profiling often employs LC-MS/MS to differentiate between parent compounds and metabolites .

How can researchers detect and quantify this compound in biological matrices?

Basic Research Focus

Liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for quantifying this compound in plasma or tissue homogenates. For decomposed samples, microwave-assisted extraction (MAE) coupled with gas chromatography-mass spectrometry (GC-MS) improves recovery rates . Method validation should include spike-and-recovery experiments to account for matrix effects .

What is the mechanistic basis of this compound’s interaction with NMDA receptors?

Advanced Research Focus

this compound acts as a noncompetitive NMDA receptor antagonist, binding to the phencyclidine (PCP) site within the ion channel. Electrophysiological assays in rat cortical neurons show IC₅₀ values of ~200 μM for inhibiting K⁺-stimulated Ca²⁺ influx, suggesting voltage-dependent blockade . Isobolographic analyses reveal synergistic interactions with NK1 tachykinin receptor antagonists (e.g., WIN 51,708), enhancing hyperalgesia reversal in inflammatory pain models .

How should researchers design experiments to address contradictory neuroprotective outcomes in preclinical studies?

Advanced Research Focus

Contradictory results (e.g., efficacy in stroke models vs. inefficacy against soman-induced neurotoxicity) necessitate rigorous dose-response and time-course studies. For example, dextrorphan’s neuroprotection in focal ischemia (ED₅₀: 30 mg/kg in rats) contrasts with its failure against soman, likely due to differences in oxidative stress pathways . Employing transgenic models (e.g., CYP2D6-overexpressing mice) can clarify metabolic contributions to efficacy .

What methodological considerations are critical for studying dextrorphan derivatives in metabolic pathways?

Advanced Research Focus

CYP2D6-mediated O-demethylation is the primary metabolic route for dextrorphan derivatives. Inhibition assays using human liver microsomes (IC₅₀: 0.042–0.084 μM for CYP2D6 inhibitors like psoralen) should account for inter-individual variability in enzyme activity . Stable isotope tracers (e.g., dextrorphan-D3) enable precise tracking of metabolic fate via isotopic dilution mass spectrometry .

How does this compound influence insulin secretion, and what are the implications for diabetes research?

Advanced Research Focus

Dextrorphan suppresses pancreatic NMDA receptors, enhancing glucose-stimulated insulin secretion (GSIS) in murine β-cells. In vivo studies show a 40% increase in insulin release at 10 μM, but human trials remain limited. Researchers should validate findings using hyperglycemic clamp techniques and assess off-target effects on other ion channels (e.g., KATP) .

What are the best practices for analyzing drug-drug interactions involving dextrorphan analogs?

Advanced Research Focus

Isobolographic analysis is critical for evaluating synergism or antagonism. For example, dextrorphan and WIN 51,708 combinations at a 41:59 ratio exhibit additive effects in reversing hyperalgesia, with ED₅₀ confidence intervals overlapping theoretical predictions . Researchers must standardize assays (e.g., paw pressure tests in rats) and use nonlinear regression models to quantify interaction indices.

How do structural modifications (e.g., benzyloxycarbonyl groups) alter the pharmacokinetics of dextrorphan derivatives?

Advanced Research Focus

The benzyloxycarbonyl group increases lipophilicity, enhancing blood-brain barrier penetration. Pharmacokinetic studies in rats show a 2.5-fold increase in half-life (t₁/₂: 4.2 hr vs. 1.7 hr for unmodified dextrorphan). However, this modification reduces renal clearance by 30%, necessitating hepatic stability assays using microsomal preparations .

What are the limitations of current neuroprotection models for evaluating dextrorphan analogs?

Advanced Research Focus

Most models (e.g., middle cerebral artery occlusion in rodents) focus on acute ischemia, overlooking chronic neurodegenerative contexts. Researchers should incorporate aged animal models and long-term toxicity assessments (e.g., glial activation markers). Contradictory outcomes may arise from species-specific NMDA receptor subunit composition (e.g., GluN2B vs. GluN2A dominance) .

How can metabolomics approaches improve understanding of dextrorphan derivative toxicity?

Advanced Research Focus

Untargeted metabolomics (e.g., UPLC-QTOF-MS) identifies off-target effects, such as perturbations in purine or tryptophan metabolism. In rat studies, dextrorphan increases hippocampal quinolinic acid levels (a neurotoxic kynurenine pathway metabolite), highlighting the need for pathway inhibition controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.